molecular formula C16H16N2O5S B2657467 N-(4-nitrophenyl)-3-tosylpropanamide CAS No. 898414-53-4

N-(4-nitrophenyl)-3-tosylpropanamide

Cat. No. B2657467
CAS RN: 898414-53-4
M. Wt: 348.37
InChI Key: GEDQGLQXKFTTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-nitrophenyl)-3-tosylpropanamide” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It also seems to contain a tosyl group, which is a sulfonyl group bonded to a toluene.


Synthesis Analysis

While specific synthesis methods for “N-(4-nitrophenyl)-3-tosylpropanamide” are not available, similar compounds are often synthesized through various organic reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .

Scientific Research Applications

Gas Sensing Applications

Optical Waveguide Sensor for H2S and Ethanediamine Detection: An optical sensor based on the absorption spectrum of tetrakis(4-nitrophenyl)porphyrin (TNPP) immobilized in a Nafion membrane (Nf) and deposited onto an optical waveguide glass slide has been developed. This sensor detects toxic gases emitted from industrial processes, specifically hydrogen sulfide (H2S) and ethanediamine (EDA) . Key points include:

Organic Synthesis

Hydrolysis of Nitrophenyl Benzoate Esters: Using the Hammett linear free-energy relationship (LFER), we gain mechanistic insight into chemical transformations catalyzed by enzymes. In this study, nitrophenyl benzoate esters with various para-substituents were subjected to enzymatic hydrolysis. The release of 4-nitrophenol, a bright yellow compound formed upon hydrolysis, was tracked. Key findings include:

Biochemistry

Enzymatic Mechanisms and Substrate Specificity: Enzymes, as sustainable biocatalysts, offer specificity and reduced waste. Investigating trypsin, lipase, and nattokinase, we found:

Safety and Hazards

While specific safety and hazard information for “N-(4-nitrophenyl)-3-tosylpropanamide” is not available, similar compounds often require careful handling. For example, fine dust dispersed in air may ignite, and dust can form an explosive mixture with air .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-12-2-8-15(9-3-12)24(22,23)11-10-16(19)17-13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQGLQXKFTTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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